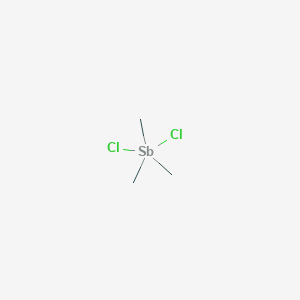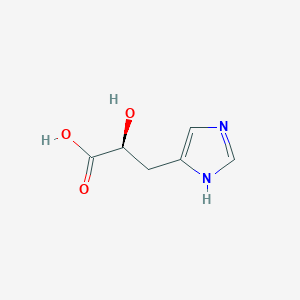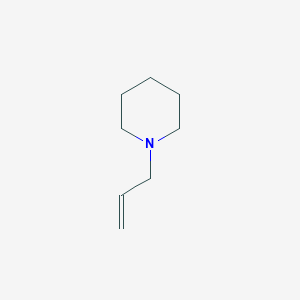![molecular formula C26H22N4O4 B084095 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 14254-76-3](/img/structure/B84095.png)
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is a reddish-brown powder that is insoluble in water but soluble in organic solvents. Sudan III is commonly used as a dye in various applications, including staining lipids in histology and as a food coloring agent. However, recent scientific research has shown that Sudan III has potential applications in the field of biomedical research.
作用机制
The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in binding to amyloid fibrils is not fully understood. However, it is believed that the hydrophobic properties of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III enable it to bind to the hydrophobic regions of amyloid fibrils, leading to fluorescence emission upon binding.
生化和生理效应
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to have minimal biochemical and physiological effects in vitro. However, its potential toxicity and carcinogenicity have been a subject of concern, and further studies are needed to determine its safety for use in biomedical research.
实验室实验的优点和局限性
One of the main advantages of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its ability to selectively bind to amyloid fibrils, making it a useful tool for the detection and diagnosis of Alzheimer's disease. Additionally, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is relatively inexpensive and easy to use in laboratory experiments. However, its limitations include its potential toxicity and carcinogenicity, as well as its limited solubility in water.
未来方向
There are several future directions for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in biomedical research. One potential application is its use as a diagnostic tool for other amyloid-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and potential side effects of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in vivo, as well as its potential for therapeutic applications in the treatment of Alzheimer's disease.
合成方法
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III can be synthesized by the diazotization of 5-amino-2-methylbenzoic acid followed by coupling with 4-methoxyaniline and naphthalene-2-carboxylic acid. The synthesis process involves several steps, including diazotization, coupling, and purification.
科学研究应用
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been extensively studied for its potential applications in biomedical research. One of the most significant applications of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its use as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to bind specifically to amyloid fibrils and emit fluorescence upon binding, making it a useful tool for the detection and diagnosis of Alzheimer's disease.
属性
CAS 编号 |
14254-76-3 |
|---|---|
产品名称 |
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- |
分子式 |
C26H22N4O4 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-15-7-8-17(25(27)32)14-22(15)29-30-23-20-6-4-3-5-16(20)13-21(24(23)31)26(33)28-18-9-11-19(34-2)12-10-18/h3-14,31H,1-2H3,(H2,27,32)(H,28,33) |
InChI 键 |
RGPDBUFBAKNLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
其他 CAS 编号 |
14254-76-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



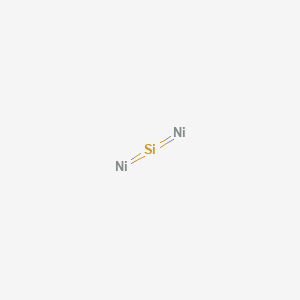

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
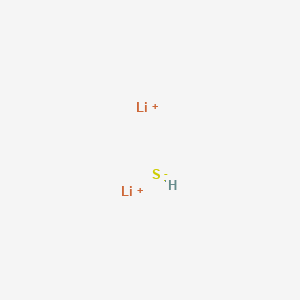
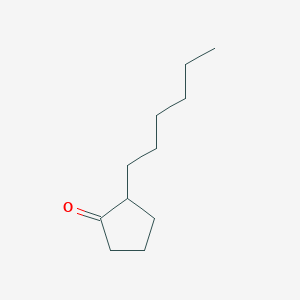
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
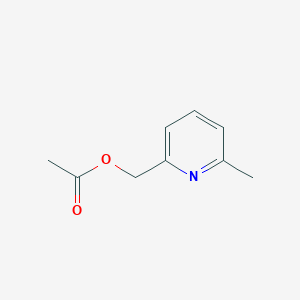
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
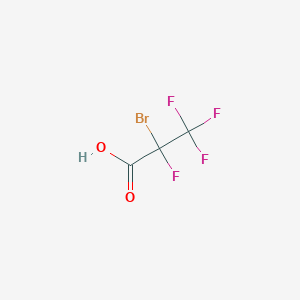
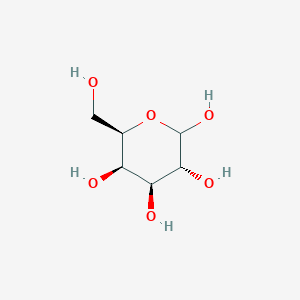
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
